Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy-
Description
Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- (CAS: 308292-76-4) is a benzamide derivative characterized by a benzothiazole core substituted with a chlorine atom at position 6 and a methyl group at position 2. The benzamide moiety is functionalized with a methoxy group at the para position of the benzene ring. Its molecular formula is C₁₉H₂₀ClN₃O₃S₂, with an average molecular mass of 437.957 Da and a monoisotopic mass of 437.063461 Da . The compound’s ChemSpider ID is 2531647, indicating its inclusion in chemical databases for structural and synthetic reference.
The benzothiazole scaffold is pharmacologically significant due to its role in modulating biological activity, such as enzyme inhibition or receptor binding. The chloro and methyl substituents on the benzothiazole ring likely enhance electron-withdrawing and hydrophobic interactions, respectively, while the methoxy group on the benzamide may influence solubility and steric effects .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-11(17)8-13-14(9)18-16(22-13)19-15(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCVKBLYLTJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198267 | |
| Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912761-68-3 | |
| Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912761-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- typically involves the reaction of 6-chloro-4-methyl-2-benzothiazolamine with 4-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
In contrast, LASSBio-1446 has documented synthetic protocols involving benzoyl chloride and thiomorpholinosulfonyl intermediates, suggesting established routes for analogue development .
Gaps in Data :
- No melting point, solubility, or spectroscopic data (e.g., NMR, IR) are available for the target compound.
- Comparative biological assays (e.g., IC₅₀ values) are absent, limiting mechanistic insights.
Biological Activity
Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- (CAS Number: 912761-68-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- is C16H13ClN2O2S. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of benzothiazole derivatives typically involves various methods such as condensation reactions. For instance, recent studies have demonstrated the synthesis of benzothiazole-based compounds through reactions involving aniline derivatives and chloroacetyl chloride, leading to various functionalized products with enhanced biological activity .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- has shown significant activity against various bacterial strains. A study reported that compounds with similar structures exhibited inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
Anticancer Activity
Research indicates that benzothiazole derivatives can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds similar to Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- have been reported to induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of benzothiazole derivatives. For instance, compounds were tested for their ability to inhibit α-glucosidase, an enzyme relevant in carbohydrate metabolism and diabetes management. The findings indicated that certain structural modifications could enhance inhibitory activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a similar structure to Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy- exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL .
- Anticancer Properties : In vitro studies demonstrated that benzothiazole derivatives could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics .
Summary of Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-4-methoxy-?
Answer:
A robust synthesis involves coupling a benzothiazolylamine intermediate with a substituted benzoyl chloride. Key steps include:
- Amide bond formation : React 6-chloro-4-methyl-2-benzothiazolylamine with 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere, using sodium carbonate as a base to neutralize HCl byproducts .
- Purification : Flash chromatography (e.g., 20% EtOAc/hexane) yields the pure product. Monitor reaction progress via TLC and confirm purity using H/C NMR and HRMS .
- Hazard mitigation : Conduct a risk assessment for reagents like chlorinated solvents and mutagenic intermediates. Use fume hoods, PPE, and adhere to protocols in Prudent Practices in the Laboratory .
Basic: How can NMR and X-ray crystallography be employed to characterize this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography :
Advanced: How can contradictions between computational and experimental structural data be resolved?
Answer:
- Data reconciliation :
- Dynamic effects : Use variable-temperature XRD to assess thermal motion artifacts, particularly for flexible methoxy groups .
Advanced: What safety protocols are critical for handling this compound given its potential mutagenicity?
Answer:
- Mutagenicity assessment :
- Conduct Ames II testing (e.g., Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride .
- Safety measures :
- Store the compound at –20°C in airtight, light-resistant containers. Avoid heating due to decomposition risks (DSC data) .
- Use double-gloving and NIOSH-approved respirators during synthesis. Decontaminate spills with 10% sodium bicarbonate .
Advanced: How does the benzothiazole moiety influence biological activity, and how can this be validated?
Answer:
- Mechanistic studies :
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC determination via fluorescence polarization). Compare to analogs lacking the benzothiazole group .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to evaluate intracellular localization in cancer cell lines .
- SAR analysis : Synthesize derivatives with modified substituents (e.g., chloro → fluoro) and assess cytotoxicity (MTT assay) to identify pharmacophores .
Advanced: What computational tools are effective for predicting the compound’s reactivity in catalytic systems?
Answer:
- DFT modeling :
- MD simulations :
- Use AMBER to model protein-ligand interactions (e.g., with tubulin or DNA topoisomerases). Validate docking scores (AutoDock Vina) with SPR binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
